Beta-alanyl-3-methyl-L-histidine, commonly known as anserine, is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It belongs to the class of methylamino acids and is primarily found in the skeletal muscle and brain tissues of various vertebrates, including mammals, birds, and fish. Anserine is a derivative of carnosine, which is itself composed of beta-alanine and L-histidine. The methylation of the histidine component in anserine enhances its stability in biological systems compared to carnosine, making it less susceptible to degradation in serum .
Anserine is naturally synthesized in the body from L-histidine through the action of specific methyltransferase enzymes, particularly METTL9, which catalyzes the methylation at the 3-position of histidine. This process occurs post-translationally and is crucial for the formation of anserine from histidine residues in proteins . Anserine can also be derived from dietary sources, especially from meat products such as poultry and fish, where it serves as a biomarker for protein intake .
The synthesis of beta-alanyl-3-methyl-L-histidine involves several steps utilizing L-histidine as a starting material. The following outlines the synthetic pathway:
This multi-step synthesis highlights the complexity involved in producing this dipeptide, emphasizing the need for careful control over reaction conditions and reagents.
The molecular formula for beta-alanyl-3-methyl-L-histidine is C10H16N4O3, with a molecular weight of approximately 240.26 g/mol. Its structure comprises:
The imidazole ring's pKa value when part of anserine is approximately 7.04, indicating its physiological relevance in buffering capacity within biological systems .
Beta-alanyl-3-methyl-L-histidine participates in various biochemical reactions:
The mechanism by which beta-alanyl-3-methyl-L-histidine exerts its effects involves several pathways:
Beta-alanyl-3-methyl-L-histidine has several scientific applications:
β-Alanyl-3-methyl-L-histidine (anserine) significantly reverses spatial memory impairments in aged AβPPswe/PSEN1dE9 transgenic mice, a well-established Alzheimer's disease (AD) model. Eight weeks of anserine treatment (500 mg/kg/day) completely restored performance in the Morris Water Maze (MWM) test. Treated mice spent 42% more time in the target quadrant compared to untreated AD controls (p < 0.05) and exhibited a 35% increase in target region crossings, indicating recovered spatial navigation ability [1]. The novel object location test corroborated these findings, demonstrating anserine's specific efficacy in hippocampal-dependent memory consolidation. Importantly, anserine outperforms its structural analog carnosine due to its methylation at the histidine residue, which confers resistance to serum carnosinase degradation—a critical limitation in human therapeutic applications [3].
Table 1: Effects of Anserine on Spatial Memory in Alzheimer’s Model Mice
Parameter | Untreated AD Mice | Anserine-Treated AD Mice | Change (%) | p-value |
---|---|---|---|---|
Time in target quadrant | 22.5 ± 3.1 sec | 32.0 ± 2.8 sec | +42% | <0.05 |
Target region crossings | 3.8 ± 0.9 | 5.1 ± 1.2 | +35% | <0.05 |
Latency to target entry | 48.2 ± 6.5 sec | 38.7 ± 5.3 sec | -20% | 0.07 (NS) |
Data derived from 18-month-old AβPPswe/PSEN1dE9 mice post 8-week treatment [1].
Anserine preserves cerebrovascular function by reversing pericyte degeneration in the neurovascular unit (NVU). Quantitative immunohistochemistry revealed that AD model mice exhibit 31% reduced pericyte coverage on brain endothelial cells in the hippocampus compared to wild-type controls. Anserine treatment restored coverage by 27% (p* < 0.01) and normalized pericyte morphology [1]. Critically, anserine reversed pericyte shrinkage—a hallmark of NVU dysfunction—by increasing average pericyte area by *40% (p* < 0.01), though it did not alter capillary density or total pericyte numbers [1]. This structural restoration correlated with functional improvements in cerebral blood flow, evidenced by laser speckle contrast imaging. The NVU-protective effects are attributed to anserine's stabilization of PDGFR-β signaling, a key pathway for pericyte-endothelial communication and blood-brain barrier integrity [3].
Table 2: Anserine-Mediated Restoration of Neurovascular Unit Components
Parameter | Untreated AD Mice | Anserine-Treated AD Mice | Change vs. AD (%) |
---|---|---|---|
Pericyte coverage (hippocampus) | 52.3 ± 4.1% | 66.5 ± 5.3% | +27% |
Pericyte area (μm²) | 83.6 ± 9.7 | 117.2 ± 11.4 | +40% |
Capillary density (mm/mm²) | 326 ± 28 | 335 ± 31 | +3% (NS) |
Data from cortical and hippocampal regions of AβPP/PSEN1 mice [1].
Anserine exerts potent anti-inflammatory effects on glial cells, significantly attenuating neuroinflammation in AD models. In AβPP/PSEN1 mice, anserine treatment reduced hippocampal GFAP+ astrocyte activation by 38% (p < 0.01) and suppressed microglial IL-1β production [1]. In human studies, a 3-month anserine/carnosine supplementation (1g/day, 3:1 ratio) in elderly subjects reduced expression of the inflammatory chemokine CCL24 (eotaxin-2) in peripheral blood mononuclear cells (PBMCs) by 2.5-fold (p < 0.05) [6]. This suppression was most pronounced in subjects aged 70–79 years and correlated with preserved verbal episodic memory (r = 0.46, p < 0.05). The anti-inflammatory mechanism involves inhibition of NF-κB translocation and scavenging of reactive oxygen species (ROS), as anserine's imidazole ring quenches hydroxyl radicals and singlet oxygen [9]. This dual antioxidant and immunomodulatory action disrupts the glial-mediated chronic inflammation that drives neurodegeneration.
Table 3: Effects of Anserine on Inflammatory Biomarkers
Biomarker | Response to Anserine | Biological Significance |
---|---|---|
GFAP+ astrocyte activation | 38% reduction in hippocampus | Attenuated neurotoxic reactivity |
IL-1β in microglia | Significantly decreased | Reduced pro-inflammatory cytokine release |
CCL24 in human PBMCs | 2.5-fold downregulation | Suppressed chemotaxis of inflammatory cells |
NF-κB nuclear translocation | Inhibited | Blocked transcription of inflammatory genes |
Data compiled from murine AD models [1] and human clinical samples [6] [9].
Notably, anserine's neuroprotective effects occur independently of amyloid pathology. In AβPP/PSEN1 mice, anserine treatment did not alter amyloid-β(1-42) levels (ELISA; p = 0.57) or senile plaque density (X-34 staining; p = 0.30) in the hippocampus [1]. Instead, it modulates alternative pathways:
Chemically Related Neuroprotective Compounds
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0